2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique molecular structure and varied chemical properties. With its intricate arrangement of functional groups, it has piqued the interest of researchers in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide involves multiple steps, beginning with the preparation of the intermediate compounds. Typically, it includes condensation reactions, cyclization processes, and acylation steps under controlled temperatures and pH levels. Industrial Production Methods: In an industrial setting, the production often utilizes batch processing to ensure high yield and purity. Standard reaction conditions involve moderate temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically result in the breaking of particular bonds, generating simpler molecules.
Substitution: Common in the presence of strong nucleophiles or electrophiles, leading to the replacement of certain functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, chloroform, methanol.
Major Products: Depending on the type of reaction, the products can range from simple alcohols and ketones to more complex heterocyclic compounds.
Scientific Research Applications
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide finds applications across several fields:
Chemistry: As a reagent or intermediate in the synthesis of novel compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the production of advanced materials and specialized chemicals.
Mechanism of Action
The compound's mechanism of action is multifaceted, involving:
Molecular Targets: Specific proteins or enzymes within biological systems.
Pathways: It can influence various biochemical pathways, potentially altering cell signaling or metabolic processes.
Comparison with Similar Compounds
Compared to other compounds within the imidazo[2,1-c][1,2,4]triazin class, this compound stands out due to its unique phenyl and m-tolyl groups which offer different reactivity and interaction profiles. Similar Compounds:
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide
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Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-6-5-7-15(12-14)21-17(26)13-25-19(28)18(27)24-11-10-23(20(24)22-25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYCCUPRFHYSGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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